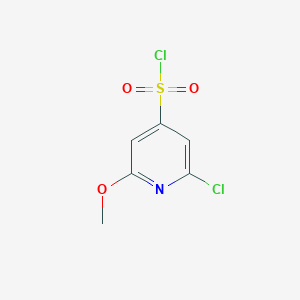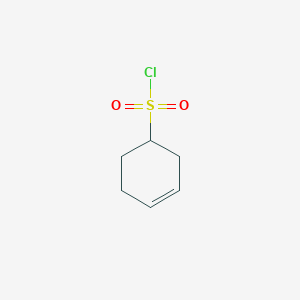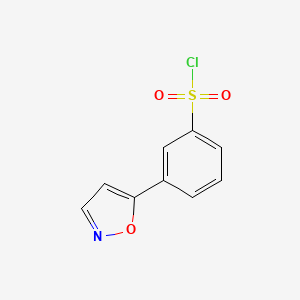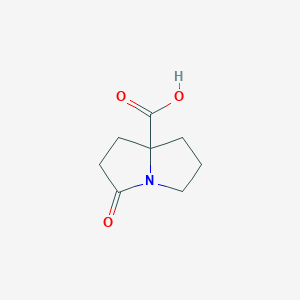
(3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester
Overview
Description
(3-Chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester (CFMAE) is an organic compound with a variety of applications in the medical, agricultural, and industrial fields. CFMAE is a compound that is used in the synthesis of pharmaceuticals, pesticides, and other chemicals. CFMAE is also used as a catalyst in organic reactions, as a reagent, and as a solvent. CFMAE is a relatively new compound, having only been discovered in the early 2000s.
Scientific Research Applications
(3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and other chemicals. (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester has also been used as a catalyst in organic reactions and as a reagent. Additionally, (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester has been used in the synthesis of other compounds, such as 4-chloro-5-fluorophenylacetic acid and 4-chloro-5-fluoro-phenylacetic acid methyl ester.
Mechanism Of Action
The mechanism of action of (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester is not yet fully understood. However, it is believed that (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester is able to act as a catalyst in organic reactions due to its ability to bind to the substrate and form a reactive intermediate. Additionally, (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester can also act as a reagent, allowing it to react with other compounds and form new products.
Biochemical And Physiological Effects
The biochemical and physiological effects of (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester are not yet fully understood. However, it is believed that (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester may have a variety of effects on the human body. For example, (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester may have an effect on the immune system, as well as on the cardiovascular and nervous systems. Additionally, (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester may have an effect on the metabolism of certain drugs, as well as on the metabolism of certain vitamins and minerals.
Advantages And Limitations For Lab Experiments
(3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester is its relatively low cost, which makes it an attractive option for laboratory use. Additionally, (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester is relatively easy to use in laboratory experiments, as it is not highly reactive and can be used in a variety of reactions. However, (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester is limited by its relatively low solubility in water, which can make it difficult to use in some laboratory experiments.
Future Directions
The future of (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester is still largely unknown, as there are still many unanswered questions about its mechanism of action and its potential effects on the body. However, there are a number of potential future directions for (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester research. For example, further research into the biochemical and physiological effects of (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester could help to better understand its potential applications in the medical, agricultural, and industrial fields. Additionally, further research into the synthesis of (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester could help to develop new and improved methods for its synthesis. Finally, further research into the mechanism of action of (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester could help to better understand its potential effects on the human body.
properties
IUPAC Name |
methyl 2-(3-chloro-5-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHNTLDUAYAKTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC(=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzo[b]thiophene-2-sulfonyl chloride, 7-methyl-](/img/structure/B1425994.png)


![2,6-Diazaspiro[3.4]octan-5-one hydrochloride](/img/structure/B1425999.png)

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1426001.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B1426005.png)


![3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzonitrile](/img/structure/B1426012.png)